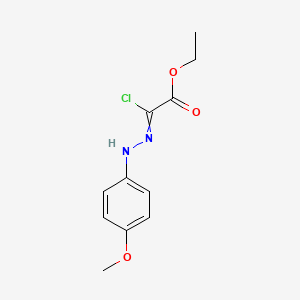

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Description

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 27143-07-3) is a hydrazone-containing organic compound with the molecular formula C₁₁H₁₃ClN₂O₃ . Structurally, it features an ethyl ester group, a chloro substituent, and a hydrazone linkage connected to a 4-methoxyphenyl moiety. The compound exists predominantly in the Z-configuration due to the planar geometry of the hydrazone group .

Synthesis:

The compound is synthesized via diazotization and coupling reactions. For instance, p-anisidine (4-methoxyaniline) undergoes diazotization with hydrochloric acid and sodium nitrite, followed by reaction with ethyl acetoacetate or similar precursors to form the hydrazone derivative . Purification typically involves column chromatography using ethyl acetate/petroleum ether mixtures .

For example, it reacts with thiosemicarbazides to yield thiazole derivatives evaluated for antimicrobial and anti-proliferative properties .

Properties

CAS No. |

473927-63-8 |

|---|---|

Molecular Formula |

C11H13ClN2O3 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |

InChI |

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |

InChI Key |

ATNPZEGMKLGIFA-GXDHUFHOSA-N |

SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves a two-step process :

Step 1: 4-methoxyaniline is reacted with hydrogen chloride and sodium nitrite in water at temperatures between -10°C and -5°C for 30 minutes.

Chemical Reactions Analysis

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

Scientific Research Applications

Chemical and Pharmaceutical Research

1. Synthesis of Pharmaceutical Intermediates

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is primarily utilized as an intermediate in the synthesis of Apixaban , a well-known anticoagulant medication. Its role in the pharmaceutical industry is crucial for the formulation and quality control processes of Apixaban and related compounds. The compound aids in monitoring impurity levels during production, ensuring compliance with ICH guidelines and FDA regulations .

2. Chemical Research Applications

This compound serves as a reagent in various chemical syntheses, enabling the development of new chemical entities. It can undergo nucleophilic substitution reactions due to the presence of the chloro group, which makes it valuable for creating derivatives with potential biological activity.

Biological Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives related to this compound exhibit significant antimicrobial properties. A study on pyrazole derivatives indicated their effectiveness against multiple bacterial strains, showcasing not only bactericidal activity but also notable antibiofilm potential, which is essential for treating persistent infections.

2. Toxicity Studies

Toxicity evaluations have shown that derivatives of this compound possess low cytotoxicity, with IC50 values exceeding 60 μM. This indicates a favorable safety profile for further development in therapeutic applications . Such studies are critical for assessing the viability of compounds before clinical trials.

Case Studies

1. Antimicrobial Evaluation

A study highlighted the effectiveness of pyrazole derivatives related to this compound against various bacterial strains, demonstrating significant potential for therapeutic applications in combating infections.

2. Pharmaceutical Intermediate Role

In pharmaceutical research, this compound has been pivotal as an intermediate in Apixaban synthesis, improving yield and purity through optimized reaction conditions compared to previous methods . The use of phase-transfer catalysts has enhanced the efficiency of its synthesis process, achieving yields greater than 97% .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate belongs to a family of arylhydrazonoacetate esters with varying aryl substituents. Key structural analogs and their distinguishing features are outlined below:

Table 1: Comparative Analysis of Arylhydrazonoacetate Derivatives

Key Differences:

Electronic Effects: Methoxy (4-OCH₃): Electron-donating, stabilizes intermediates via resonance, directing electrophilic substitution to specific positions . Nitro (4-NO₂): Electron-withdrawing, accelerates cyclization reactions but reduces solubility in non-polar solvents . Chloro (4-Cl): Moderately electron-withdrawing, enhances electrophilicity for nucleophilic attack in thiazole formation .

Physical Properties: Methoxy derivatives generally exhibit lower melting points (e.g., 143–145°C for related esters) compared to nitro-substituted analogs (e.g., 205–209°C) due to reduced crystallinity . Solubility in ethanol and ethyl acetate is consistent across analogs, but nitro derivatives require polar aprotic solvents for purification .

Reactivity in Heterocycle Synthesis: Methoxy-substituted hydrazones favor thiazole cyclization with thiosemicarbazides under mild conditions (refluxing ethanol) . Nitro and chloro analogs require harsher conditions (e.g., triethylamine catalysis) for similar reactions .

Biological Activity :

- Methoxy derivatives show enhanced antimicrobial activity against Gram-positive bacteria compared to phenyl or tolyl analogs, likely due to improved membrane penetration .

- Nitro-substituted compounds exhibit higher cytotoxicity in anti-proliferative assays but may suffer from reduced bioavailability .

Biological Activity

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, with the CAS number 27143-07-3, is a compound known for its diverse applications in biological research and pharmaceutical development. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Chloro Group : Enhances reactivity and potential for substitution reactions.

- Methoxyphenyl Group : Contributes to solubility and biological activity.

- Hydrazono Group : Implicated in enzyme interactions and potential therapeutic effects.

The molecular formula is C11H13ClN2O3, with a molecular weight of 256.68 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The hydrazono group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial in developing potential therapeutic agents .

- Protein-Ligand Interactions : The compound may influence protein structures and functions, impacting various metabolic pathways .

Biological Applications

This compound has been investigated for several biological applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

- Anticancer Potential : The compound is also being explored for its anticancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation has been a focus of research .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives (including those related to this compound) demonstrated their effectiveness against multiple bacterial strains. The results indicated not only bactericidal activity but also significant antibiofilm potential, which is critical in treating persistent infections .

- Pharmaceutical Intermediate : This compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role in the pharmaceutical industry highlights its importance in drug formulation and quality control processes .

- Toxicity Studies : Research has shown that derivatives of this compound exhibit low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate?

The compound is synthesized via coupling reactions between arylhydrazines and α-chloro-α-keto esters. A typical procedure involves reacting 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate with a diazonium salt derived from 4-methoxyaniline. Sodium acetate is used as a base in ethanol under chilled conditions (0–5°C), followed by recrystallization to isolate the product (85% yield) . For Apixaban synthesis, the compound reacts with morpholino-substituted dihydropyridinones in toluene with triethylamine at 85–90°C, forming pyrazolo-pyridine intermediates .

Q. How is the Z-configuration of the hydrazone group confirmed, and why is it critical for reactivity?

The Z-configuration is confirmed via X-ray crystallography, which reveals a planar Caryl–NH–N=C linkage with a torsion angle of ~5.5° and intramolecular hydrogen bonding between the amino group and ester carbonyl oxygen. This configuration stabilizes the molecule and directs regioselectivity in cyclization reactions (e.g., forming pyrazole or thiazole derivatives) .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- IR spectroscopy : Peaks at ~1732 cm⁻¹ (ester C=O), ~1613 cm⁻¹ (C=N), and ~3300 cm⁻¹ (N–H stretching) .

- ¹H NMR : Signals at δ 1.25–1.33 ppm (ethyl CH₃), δ 3.77 ppm (methoxy CH₃), and δ 6.95–7.49 ppm (aromatic protons) .

- EIMS : Molecular ion peak at m/z 247 (base peak) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in heteroannulation reactions?

The electron-withdrawing chloro and ester groups activate the α-carbon for nucleophilic attack, enabling cyclocondensation with amines or thiosemicarbazides to form spiroheterocycles. Steric hindrance from the 4-methoxyphenyl group directs regioselectivity, favoring 5-membered ring formation (e.g., pyrazoles) over 6-membered products . Reaction kinetics can be monitored via HPLC or in situ FTIR to optimize conditions (e.g., solvent polarity, temperature) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in the ethyl ester group : Resolved using SHELXL’s restraints (DFIX, DANG) to refine bond lengths/angles .

- Hydrogen bonding networks : The N–H···O=C interaction forms helical chains, requiring TLS parameterization to model anisotropic displacement .

- Twinned crystals : Data integration and scaling with programs like XDS or HKL-3000 improve accuracy .

Q. How can contradictory data on reaction yields in scaled-up syntheses be resolved?

Yield discrepancies (e.g., 70% vs. 85%) often stem from:

- Solvent purity : Toluene with residual moisture reduces triethylamine’s efficacy; use molecular sieves .

- Temperature gradients : Ensure uniform heating (e.g., microwave-assisted reactors for small-scale vs. oil baths for large-scale) .

- Workup protocols : Acidic quenching (1N HCl) and vacuum distillation improve isolation efficiency .

Data Analysis and Mechanistic Questions

Q. What computational methods validate the reaction mechanism for Apixaban intermediate formation?

DFT studies (e.g., Gaussian 16) model the nucleophilic attack of the morpholino-dihydropyridinone on the α-carbon of the hydrazonoester. Fukui indices identify electrophilic sites, while IRC calculations confirm transition states (e.g., six-membered cyclic intermediates) . MD simulations (AMBER) predict solvent effects, correlating toluene’s low polarity with faster kinetics .

Q. How are impurities (e.g., regioisomers) detected and quantified in synthetic batches?

- HPLC-MS : A C18 column with acetonitrile/water (0.1% formic acid) resolves regioisomers (retention time shift ±0.5 min) .

- ¹³C NMR : Distinct carbonyl signals (δ 165–170 ppm) differentiate products from byproducts .

- LC-QTOF : High-resolution mass spectrometry confirms molecular formulae of trace impurities (<0.1%) .

Methodological Optimization

Q. What strategies improve enantiomeric purity in derivatives of this compound?

Q. How are solvent effects systematically evaluated for green chemistry applications?

A solvent sustainability index (SSI) incorporating metrics like E-factor and PMI compares:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.